(4-Methoxy-benzyl)-trimethyl-silane

Photocatalysis Radical Chemistry Electron Transfer

(4-Methoxy-benzyl)-trimethyl-silane is an organosilicon compound featuring a trimethylsilyl group linked to a 4-methoxybenzyl moiety. As a benzylic silane with a para-electron-donating substituent, it is distinguished from simple benzyltrimethylsilane by a lower oxidation potential and a markedly altered fragmentation pattern upon one-electron oxidation.

Molecular Formula C11H18OSi
Molecular Weight 194.34 g/mol
CAS No. 17988-20-4
Cat. No. B103389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-benzyl)-trimethyl-silane
CAS17988-20-4
Molecular FormulaC11H18OSi
Molecular Weight194.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C[Si](C)(C)C
InChIInChI=1S/C11H18OSi/c1-12-11-7-5-10(6-8-11)9-13(2,3)4/h5-8H,9H2,1-4H3
InChIKeyYZNOHWUDLGWICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxy-benzyl)-trimethyl-silane (CAS 17988-20-4) – A Differentiated Benzylic Silane for Electron-Transfer Studies and Functional Group Transformations


(4-Methoxy-benzyl)-trimethyl-silane is an organosilicon compound featuring a trimethylsilyl group linked to a 4-methoxybenzyl moiety . As a benzylic silane with a para-electron-donating substituent, it is distinguished from simple benzyltrimethylsilane by a lower oxidation potential and a markedly altered fragmentation pattern upon one-electron oxidation [1][2]. This compound is employed in synthetic methodology development, including radical generation via photocatalysis, enzymatic model studies of lignin degradation, and oxovanadium(V)-mediated oxidation to oxygenated products [3].

Workflow Electron-transfer-initiated transformations and radical generation
Selection para-Methoxy substitution alters oxidation potential and radical cation fate
Use Context Photocatalysis, enzymatic model studies, oxovanadium oxidation

Why Substituting (4-Methoxy-benzyl)-trimethyl-silane with Benzyltrimethylsilane or Other Analogs Yields Different Reaction Outcomes


Substituting (4-Methoxy-benzyl)-trimethyl-silane with the unsubstituted benzyltrimethylsilane, or with other benzylic silanes lacking the para-methoxy group, results in divergent reaction pathways and product distributions. The electron-donating methoxy group lowers the oxidation potential of the benzylsilane, thereby altering the thermodynamics and kinetics of electron-transfer-initiated processes [1]. More importantly, this electronic perturbation changes the fate of the intermediate radical cation: whereas the unsubstituted analog undergoes fragmentation near the photocatalyst surface, the 4-methoxy derivative releases a free benzyl radical into the bulk solution, enabling distinct coupling and trapping chemistry [2]. Furthermore, under enzymatic and biomimetic one-electron oxidation conditions, the 4-methoxy substituent directs fragmentation toward Cα–H deprotonation (affording the aldehyde) rather than Cα–Si bond cleavage, a selectivity not observed with unsubstituted or differently substituted benzylic silanes [3]. These fundamental differences in reactivity mean that the compound cannot be replaced by a generic benzylic silane without compromising the intended synthetic or mechanistic outcome.

Oxidation Potential Shift
Electron-donating methoxy group lowers oxidation potential, altering electron-transfer kinetics compared to unsubstituted analogs.
Radical Fate Divergence
Radical cation fragmentation releases free benzyl radical into solution, not surface-bound, leading to different product distributions.
Enzymatic Pathway Selectivity
Under peroxidase conditions, C–H deprotonation to aldehyde is favored; unsubstituted silanes may not show this selectivity.

Quantitative Evidence Differentiating (4-Methoxy-benzyl)-trimethyl-silane from Closest Analogs in Key Reaction Systems


Photocatalytic Oxidation: Divergent Radical Fate Dictated by para-Methoxy Substitution

In TiO2-photocatalyzed oxidation, the presence of the para-methoxy group on (4-Methoxy-benzyl)-trimethyl-silane (1c) fundamentally alters the behavior of the intermediate radical cation compared to toluene (1a) and benzyltrimethylsilane (1b). While the radical cations of 1a and 1b fragment mainly at the catalyst surface, the radical cation of 1c migrates into the bulk solution before fragmentation, yielding a free benzyl radical [1]. This mechanistic divergence is driven by the lower oxidation potential (Eox) of 1c, which enhances the efficiency of electron transfer and changes the locus of fragmentation [2]. Consequently, product distributions differ markedly: 1a and 1b give predominantly surface-coupled products (bibenzyl, dibenzylated alkenes), whereas 1c yields a mixture of benzylacetamide (or alcohol) and monobenzylated alkenes due to oxidation of the free radical [3].

Radical Fate Divergence
Head-to-head
Target: radical cation migrates into bulk solution, free benzyl radical formed.
Comparator: radical cation fragments at catalyst surface, surface-coupled products dominate.
Supports free radical coupling chemistry distinct from generic silanes
TiO2 photocatalysis, acetonitrile, O2/N2
Photocatalysis Radical Chemistry Electron Transfer

Enzymatic vs. Chemical Oxidation: Pathway Selectivity Controlled by the para-Methoxy Substituent

Under lignin peroxidase-catalyzed oxidation with H2O2, (4-Methoxy-benzyl)-trimethyl-silane undergoes one-electron oxidation to a radical cation that preferentially fragments via Cα–H deprotonation, yielding 4-methoxybenzaldehyde as the major product. In stark contrast, oxidation promoted by the genuine one-electron transfer oxidant potassium dodecatungstocobalt(III)ate leads exclusively to Cα–Si bond cleavage, affording 4-methoxybenzyl alcohol [1]. This switch in pathway selectivity is a direct consequence of the para-methoxy group, which stabilizes the radical cation and makes deprotonation kinetically accessible when a suitable base (the reduced form of the enzyme's active oxidant) is present [2]. No such selectivity is reported for benzyltrimethylsilane or other unsubstituted benzylic silanes under comparable conditions.

Pathway Selectivity
Head-to-head
Enzymatic (lignin peroxidase): C–H deprotonation → 4-methoxybenzaldehyde.
Chemical oxidant (Co(III)): C–Si cleavage → 4-methoxybenzyl alcohol.
Enables differentiation of enzymatic vs. non-enzymatic electron-transfer pathways
pH 3.0, H2O2 / CH3CN-H2O
Enzymology Lignin Peroxidase Electron Transfer

Oxovanadium(V)-Mediated Oxidation: High Yield of Benzyl Ethyl Ether from (4-Methoxy-benzyl)-trimethyl-silane

Treatment of (4-Methoxy-benzyl)-trimethyl-silane (1a) with 3 molar equivalents of VO(OEt)Cl2 in ethanol under argon cleanly affords 4-methoxybenzyl ethyl ether (2a) in 80% isolated yield, accompanied by only 7% of the corresponding aldehyde (3a) and 9% of the benzyl chloride (4a) [1]. This reaction outcome is distinct from the behavior of unsubstituted benzyltrimethylsilane, which under similar oxovanadium conditions gives predominantly the aldehyde and carboxylic acid via electron-transfer oxidation [2]. The high yield of the ether product from the 4-methoxy derivative is attributed to the ability of the methoxy group to stabilize a benzyl cation intermediate, which is then trapped by the ethanol solvent.

Benzyl Ether Yield
Class-level
80% isolated yield
Reported high-yield route to protected benzyl alcohol derivative
3 eq. VO(OEt)Cl2, EtOH, Ar; 7% aldehyde, 9% chloride
Oxidation Vanadium Catalysis Functional Group Interconversion

Synthetic Utility as a Building Block for Pyrrolidine Derivatives

According to patent literature, (4-Methoxy-benzyl)-trimethyl-silane can be incorporated into alkyl(methoxymethyl)trimethylsilanylmethylamines, which serve as precursors to azomethine ylides for the stereoselective synthesis of substituted pyrrolidines via 3+2 cycloaddition [1]. While the patent does not provide direct yield comparisons for this specific benzyl group, the inclusion of the 4-methoxybenzyl variant among a series of aromatic substituents (including benzyl, 4-chlorobenzyl, 4-bromobenzyl) indicates that the electron-donating methoxy group modulates the electronic properties of the ylide, potentially influencing reaction rates and stereoselectivity [2]. This distinguishes the compound from unsubstituted or electron-poor benzyl analogs.

Pyrrolidine Building Block
Data to verify
Incorporated into azomethine ylide precursors for stereoselective pyrrolidine synthesis; electronic tuning suggested.
May support library synthesis with electron-rich aromatic substituent
Patent-reported; comparative yield data not available
Heterocycle Synthesis Building Block Cycloaddition

Recommended Application Scenarios for (4-Methoxy-benzyl)-trimethyl-silane Based on Evidenced Differentiation


Mechanistic Probe for Electron-Transfer Reactions in Lignin Peroxidase Studies

The compound's divergent fragmentation pathways under enzymatic vs. chemical one-electron oxidation conditions make it an ideal mechanistic probe for lignin peroxidase research [1]. Laboratories investigating lignin degradation mechanisms or developing biomimetic catalysts for biomass conversion can use this compound to distinguish between electron-transfer and hydrogen-atom-transfer pathways.

Generation of Free Benzyl Radicals in Photocatalytic Alkylation Methodologies

Unlike toluene or benzyltrimethylsilane, (4-Methoxy-benzyl)-trimethyl-silane releases a free benzyl radical into solution upon TiO2-photocatalyzed oxidation [2]. This property is exploited in photocatalytic alkylation of electron-deficient alkenes, where the free radical can be trapped to form monobenzylated adducts—a transformation not achievable with the unsubstituted analogs under the same conditions.

High-Yield Synthesis of 4-Methoxybenzyl-Protected Alcohols via Oxovanadium(V) Oxidation

Treatment with VO(OEt)Cl2 in ethanol cleanly converts this silane to 4-methoxybenzyl ethyl ether in 80% yield [3]. This reaction offers a convenient route to protected benzyl alcohol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. The methoxy group facilitates subsequent oxidative deprotection under mild conditions.

Precursor to Electronically Tuned Pyrrolidine Libraries for Medicinal Chemistry

The compound can be transformed into alkyl(methoxymethyl)trimethylsilanylmethylamines bearing a 4-methoxybenzyl group, which then serve as azomethine ylide precursors for stereoselective pyrrolidine synthesis [4]. This application is particularly relevant for medicinal chemists seeking to introduce an electron-rich aromatic substituent into heterocyclic scaffolds to modulate target binding.

Application
Selection Property
Validation Focus
Lignin peroxidase mechanistic studies
C–H deprotonation vs. C–Si cleavage selectivity
Enzymatic vs. chemical oxidation pathway verification
Photocatalytic alkylation methodology
Free benzyl radical generation from radical cation
Product distribution: monobenzylated adducts vs. surface-coupled
Protected benzyl alcohol synthesis
Oxovanadium(V)-mediated ether formation
Reaction selectivity: ether vs. aldehyde/chloride
Stereoselective pyrrolidine library synthesis
Electron-rich azomethine ylide precursor
Electronic tuning of cycloaddition reactivity

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